Cas no 185147-07-3 (2-Fluoro-3-methylbenzonitrile)

2-Fluoro-3-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-3-methylbenzonitrile
- 2-fluoro-3-cyano toluene
- 2-fluoro-3-methylbenzenecarbonitrile
- 3-cyano-2-fluorotoluene
- Benzonitrile, 2-fluoro-3-methyl-
- PubChem4788
- KSC497I2P
- 2-fluoro-3-methyl-benzonitrile
- KBFVSJVSSMGQJC-UHFFFAOYSA-N
- SBB063009
- TRA0024953
- AS01679
- LF10925
- LS10264
- CM13087
- SY014073
- CS-W003435
- 185147-07-3
- A4103
- MFCD07782078
- AC-4079
- DS-12557
- DTXSID50631126
- AM20050316
- FT-0651292
- SCHEMBL379458
- AKOS006344546
- EN300-94981
- DB-023790
- DTXCID90581878
-
- MDL: MFCD07782078
- Inchi: 1S/C8H6FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3
- InChI Key: KBFVSJVSSMGQJC-UHFFFAOYSA-N
- SMILES: FC1C(C#N)=C([H])C([H])=C([H])C=1C([H])([H])[H]
Computed Properties
- Exact Mass: 135.04800
- Monoisotopic Mass: 135.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8
- XLogP3: 2.1
Experimental Properties
- Density: 1.11
- Boiling Point: 220.3℃ at 760 mmHg
- Flash Point: 93.8°C
- PSA: 23.79000
- LogP: 2.00578
2-Fluoro-3-methylbenzonitrile Security Information
2-Fluoro-3-methylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluoro-3-methylbenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D378870-25g |
2-Fluoro-3-methylbenzonitrile |
185147-07-3 | 97% | 25g |
$370 | 2024-05-24 | |
Enamine | EN300-94981-50.0g |
2-fluoro-3-methylbenzonitrile |
185147-07-3 | 95% | 50.0g |
$159.0 | 2024-05-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052559-25g |
2-Fluoro-3-methylbenzonitrile |
185147-07-3 | 98% | 25g |
¥864 | 2023-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F69020-1g |
2-Fluoro-3-methylbenzonitrile |
185147-07-3 | 95% | 1g |
¥42.0 | 2023-09-07 | |
eNovation Chemicals LLC | Y1044846-25g |
2-Fluoro-3-methylbenzonitrile |
185147-07-3 | 98% | 25g |
$125 | 2024-06-07 | |
Apollo Scientific | PC1380-5g |
2-Fluoro-3-methylbenzonitrile |
185147-07-3 | 5g |
£10.00 | 2023-09-02 | ||
Alichem | A010003609-250mg |
2-Fluoro-3-methylbenzonitrile |
185147-07-3 | 97% | 250mg |
$489.60 | 2023-09-02 | |
TRC | F600125-5g |
2-Fluoro-3-methylbenzonitrile |
185147-07-3 | 5g |
$ 65.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052559-500g |
2-Fluoro-3-methylbenzonitrile |
185147-07-3 | 98% | 500g |
¥14629 | 2023-04-15 | |
Chemenu | CM109339-25g |
2-Fluoro-3-methylbenzonitrile |
185147-07-3 | 95% | 25g |
$112 | 2021-06-17 |
2-Fluoro-3-methylbenzonitrile Related Literature
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Additional information on 2-Fluoro-3-methylbenzonitrile
Introduction to 2-Fluoro-3-methylbenzonitrile (CAS No. 185147-07-3)
2-Fluoro-3-methylbenzonitrile, with the chemical formula C₈H₆FN, is a fluorinated aromatic nitrile that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 185147-07-3, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structural features—a fluoro group at the 2-position and a methyl group at the 3-position—make it a valuable building block for further functionalization, enabling the development of novel compounds with tailored properties.
The fluoro substitution in 2-Fluoro-3-methylbenzonitrile plays a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of derived molecules. Fluorine atoms are known to influence metabolic stability, lipophilicity, and binding affinity, making them indispensable in medicinal chemistry. The presence of a methyl group at the 3-position further enhances its reactivity, allowing for diverse chemical transformations such as nucleophilic substitution, reduction, or coupling reactions. These attributes have positioned 2-Fluoro-3-methylbenzonitrile as a cornerstone in synthetic chemistry pipelines.
In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of new drug candidates. 2-Fluoro-3-methylbenzonitrile has been employed in several studies aimed at identifying compounds with therapeutic potential. For instance, researchers have explored its utility in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The fluoro group's ability to enhance binding interactions with target proteins has been particularly noteworthy. Additionally, its incorporation into heterocyclic scaffolds has led to the discovery of novel antimicrobial agents, addressing the growing challenge of antibiotic resistance.
The agrochemical sector has also benefited from the use of 2-Fluoro-3-methylbenzonitrile as a precursor. Fluorinated compounds are often more resistant to degradation by environmental factors, improving the efficacy and longevity of pesticides. Studies have demonstrated its role in synthesizing herbicides that selectively target invasive weeds while minimizing harm to crops. The methyl group's electron-donating effect can further fine-tune the activity of these derivatives, ensuring optimal performance under field conditions.
From a synthetic perspective, 2-Fluoro-3-methylbenzonitrile offers several advantages due to its stability and reactivity. It can be easily halogenated or alkylated, enabling the construction of complex molecular architectures. Furthermore, its nitrile group can be converted into amides or carboxylic acids, expanding its utility in peptidomimetics and drug design. The compound's compatibility with palladium-catalyzed cross-coupling reactions makes it an attractive choice for constructing biaryl systems, which are prevalent in many bioactive molecules.
Recent publications highlight the role of 2-Fluoro-3-methylbenzonitrile in developing next-generation materials beyond pharmaceuticals. Its incorporation into organic electronic devices has shown promise for applications such as organic light-emitting diodes (OLEDs) and photovoltaics. The electron-withdrawing nature of the nitrile group and the electron-donating effect of the methyl and fluoro substituents contribute to tunable electronic properties, making it a candidate for advanced material science research.
The industrial production of 2-Fluoro-3-methylbenzonitrile adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation or recrystallization to meet pharmaceutical-grade standards. These processes are critical given that impurities can significantly impact downstream applications, particularly in drug development where safety and efficacy are paramount.
Future research directions may explore greener synthetic routes for 2-Fluoro-3-methylbenzonitrile, leveraging biocatalysis or flow chemistry to reduce environmental impact. Innovations in this area could align with global sustainability goals while maintaining high yields and selectivity. Additionally, investigating its role in photopharmacology—where light-responsive drugs offer precise control over therapeutic effects—could open new avenues for treating neurological disorders and other challenging conditions.
In conclusion,2-Fluoro-3-methylbenzonitrile (CAS No. 185147-07-3) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop innovative molecules with enhanced biological activity or material properties. As research continues to uncover new possibilities,2-fluoroand methylsubstituted benzonitriles will undoubtedly remain at the forefront of scientific exploration.
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